N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
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Overview
Description
N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl group and a carbothioamide moiety, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and indole derivatives.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with an indole derivative in the presence of a suitable catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as methanol or ethanol, to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various cellular processes, ultimately resulting in the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide can be compared with other similar compounds, such as:
Fluorophenyl Compounds: Compounds containing the fluorophenyl group, such as 4-fluoroaniline derivatives, can be compared based on their chemical properties and biological activities.
Carbothioamide Compounds: Other carbothioamide derivatives, such as thiosemicarbazones, can be compared based on their synthetic routes, chemical reactions, and biological activities.
Properties
CAS No. |
488715-58-8 |
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Molecular Formula |
C18H16FN3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide |
InChI |
InChI=1S/C18H16FN3S/c19-12-5-7-13(8-6-12)20-18(23)22-10-9-17-15(11-22)14-3-1-2-4-16(14)21-17/h1-8,21H,9-11H2,(H,20,23) |
InChI Key |
FAXQEUBNBWDDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=S)NC4=CC=C(C=C4)F |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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